molecular formula C9H9BrClNO2 B2762833 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 130965-95-6

2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2762833
CAS No.: 130965-95-6
M. Wt: 278.53
InChI Key: FUXRXEJSCPUNCC-UHFFFAOYSA-N
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Description

2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of acetamide, featuring bromine, chlorine, and methoxy substituents on its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the bromination of N-(5-chloro-2-methoxyphenyl)acetamide. One common method includes the reaction of N-(5-chloro-2-methoxyphenyl)acetamide with bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The methoxy group can also affect the compound’s electronic properties, enhancing its reactivity in certain biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the phenyl ring enhances its reactivity and potential for forming diverse derivatives compared to similar compounds with different substituent patterns .

Properties

IUPAC Name

2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-14-8-3-2-6(11)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXRXEJSCPUNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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